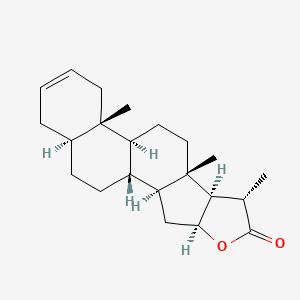
(5alpha,16beta,20S)-16-Hydroxypregn-2-ene-20-carboxylic Acid gamma-Lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5alpha,16beta,20S)-16-Hydroxypregn-2-ene-20-carboxylic Acid gamma-Lactone is a complex organic compound with significant interest in various scientific fields. This compound is a derivative of pregnane, a steroid nucleus, and features a gamma-lactone ring, which is a cyclic ester. Its unique structure and properties make it a subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha,16beta,20S)-16-Hydroxypregn-2-ene-20-carboxylic Acid gamma-Lactone typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Lactonization: Formation of the gamma-lactone ring through intramolecular esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Purification processes: Such as chromatography and crystallization to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
(5alpha,16beta,20S)-16-Hydroxypregn-2-ene-20-carboxylic Acid gamma-Lactone undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
(5alpha,16beta,20S)-16-Hydroxypregn-2-ene-20-carboxylic Acid gamma-Lactone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its role in various biological pathways and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (5alpha,16beta,20S)-16-Hydroxypregn-2-ene-20-carboxylic Acid gamma-Lactone involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing cellular processes. The gamma-lactone ring can also participate in biochemical reactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5alpha,16beta,20S)-16-Hydroxypregn-2-ene-20-carboxylic Acid delta-Lactone: Similar structure but with a delta-lactone ring.
(5alpha,16beta,20S)-16-Hydroxypregn-2-ene-20-carboxylic Acid beta-Lactone: Similar structure but with a beta-lactone ring.
Uniqueness
(5alpha,16beta,20S)-16-Hydroxypregn-2-ene-20-carboxylic Acid gamma-Lactone is unique due to its specific stereochemistry and the presence of the gamma-lactone ring, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C22H32O2 |
|---|---|
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
(1R,2S,4S,7S,8R,9S,12S,13S,18S)-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-15-en-6-one |
InChI |
InChI=1S/C22H32O2/c1-13-19-18(24-20(13)23)12-17-15-8-7-14-6-4-5-10-21(14,2)16(15)9-11-22(17,19)3/h4-5,13-19H,6-12H2,1-3H3/t13-,14+,15+,16-,17-,18-,19-,21-,22-/m0/s1 |
Clé InChI |
VKSNSWZVPKDTCA-MPKLSWSASA-N |
SMILES isomérique |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC=CC5)C)C)OC1=O |
SMILES canonique |
CC1C2C(CC3C2(CCC4C3CCC5C4(CC=CC5)C)C)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide](/img/structure/B13451280.png)
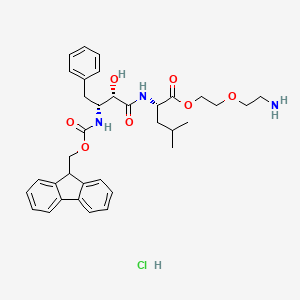
![(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one](/img/structure/B13451293.png)

![4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13451299.png)

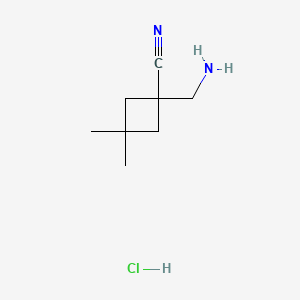

![(8R,9R,13S,14R,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13451311.png)

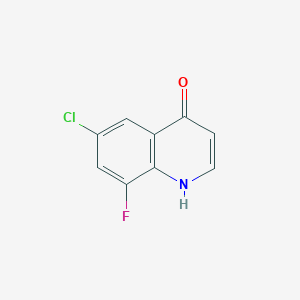

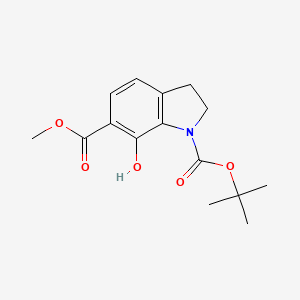
![(2S,4R)-N-[(1S,4S)-6-[4-(4-bromo-7-cyclopentyl-5-oxobenzimidazolo[1,2-a]quinazolin-9-yl)piperidin-1-yl]-4-methyl-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]hexyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B13451338.png)
